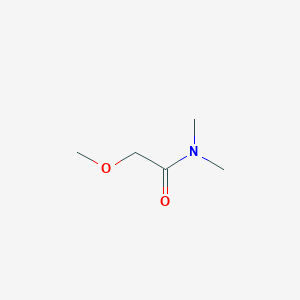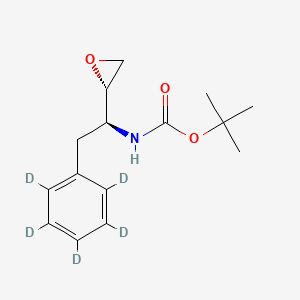
DL-Homophenylalanine methyl ester hydrochloride
Vue d'ensemble
Description
DL-Homophenylalanine methyl ester hydrochloride is a chemical compound with the empirical formula C11H15NO2·HCl . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of DL-Homophenylalanine methyl ester hydrochloride is 229.7 . The molecular formula is C11H15NO2·HCl .Physical And Chemical Properties Analysis
DL-Homophenylalanine methyl ester hydrochloride is a solid crystalline powder . It has a refractive index of approximately 1.53 .Applications De Recherche Scientifique
DL-Homophenylalanine methyl ester hydrochloride is a type of amino acid derivative . While specific applications for this compound are not readily available, it’s known that such compounds are often used in peptide synthesis . Here are some potential applications based on its chemical properties:
-
Peptide Synthesis
- DL-Homophenylalanine methyl ester hydrochloride can be used as a building block in the synthesis of peptides . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions. They can act as hormones, neurotransmitters, antibiotics and more.
-
Pharmaceuticals
DL-Homophenylalanine methyl ester hydrochloride is a type of amino acid derivative . While specific applications for this compound are not readily available, it’s known that such compounds are often used in peptide synthesis . Here are some potential applications based on its chemical properties:
-
Peptide Synthesis
- DL-Homophenylalanine methyl ester hydrochloride can be used as a building block in the synthesis of peptides . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions. They can act as hormones, neurotransmitters, antibiotics and more.
-
Pharmaceuticals
Safety And Hazards
When handling DL-Homophenylalanine methyl ester hydrochloride, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOPSSMUBBHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516499 | |
| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homophenylalanine methyl ester hydrochloride | |
CAS RN |
85808-33-9 | |
| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)


